N-(pyrimidin-2-yl)furan-2-carboxamide
Description
N-(pyrimidin-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide backbone substituted at the nitrogen atom with a pyrimidin-2-yl group. This structure combines the aromaticity and electron-rich nature of furan with the hydrogen-bonding capabilities of pyrimidine, making it a versatile scaffold in medicinal chemistry. The pyrimidine moiety is particularly significant for targeting nucleotide-binding domains in enzymes or receptors, such as kinases or viral proteases .
Properties
Molecular Formula |
C9H7N3O2 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
N-pyrimidin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C9H7N3O2/c13-8(7-3-1-6-14-7)12-9-10-4-2-5-11-9/h1-6H,(H,10,11,12,13) |
InChI Key |
QAJBZPSYLMVWPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-2-yl)furan-2-carboxamide typically involves the reaction of pyrimidine-2-amine with furan-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(pyrimidin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4- and 6-positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrimidin-2-yl-furan-2-amine.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-(pyrimidin-2-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(pyrimidin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
The following sections compare N-(pyrimidin-2-yl)furan-2-carboxamide with structurally related furan-2-carboxamide derivatives, emphasizing substituent effects, synthesis yields, and biological activities.
Structural and Functional Group Variations
Table 1: Key Analogs of Furan-2-carboxamide Derivatives
Structural Insights and Trends
- Heteroaryl vs. Aryl Substituents :
Pyrimidin-2-yl and thiadiazol-2-yl groups enhance interactions with enzymatic targets (e.g., kinases, proteases) through hydrogen bonding and π-π stacking. In contrast, bromophenyl or fluorobenzyl groups improve synthetic versatility or pharmacokinetic properties . - Dual Substitution : Compounds with dual substituents, such as N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide, exhibit balanced hydrophobicity and target affinity, minimizing off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
